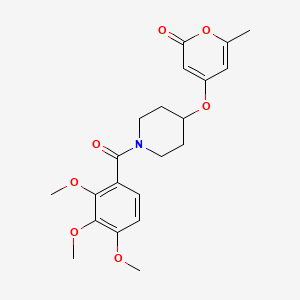

6-methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 4. The piperidine ring is further functionalized with a 2,3,4-trimethoxybenzoyl group. The trimethoxybenzoyl group introduces electron-rich aromatic character, which may enhance binding interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

6-methyl-4-[1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7/c1-13-11-15(12-18(23)28-13)29-14-7-9-22(10-8-14)21(24)16-5-6-17(25-2)20(27-4)19(16)26-3/h5-6,11-12,14H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROXFXWSBXLZPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methyl-4-((1-(2,3,4-trimethoxybenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyranones and is characterized by its complex structure, which includes a piperidine moiety and multiple methoxy groups. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the pyranone ring and subsequent functionalization with the piperidine and methoxy groups. Various methods have been reported in literature for synthesizing similar compounds through reactions involving phenolic derivatives and piperidine-based intermediates.

Anticancer Activity

Recent studies have indicated that derivatives of pyranones exhibit significant anticancer properties. For instance, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For example, a related series of compounds demonstrated IC50 values ranging from 25 to 440 nM against various cancer cell lines, suggesting that modifications at specific positions can enhance their antiproliferative activity .

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as tubulin. For instance, certain pyranone derivatives have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics which is critical for cell division . This mechanism is particularly relevant in the context of cancer therapy.

Other Biological Activities

Beyond anticancer properties, there are indications that this compound may also act as an inhibitor of platelet aggregation and a stimulant for kidney function . These activities suggest a broader pharmacological profile that could be explored for therapeutic applications beyond oncology.

Case Studies

A study highlighted the synthesis and evaluation of new antitubulin agents based on similar scaffolds to this compound. These agents were found to inhibit tubulin polymerization effectively and showed significant cytotoxicity against various cancer cell lines . Such findings underline the importance of structural modifications in enhancing biological activity.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

6-Methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1704534-80-4)

- Key Differences : Replaces the 2,3,4-trimethoxybenzoyl group with a simpler 2-methylbenzoyl substituent.

- Molecular Formula: C₁₉H₂₁NO₄ (MW 327.4 g/mol) vs. the target compound’s formula (C₂₀H₂₃NO₇, estimated MW 389.4 g/mol).

- The methyl group may increase lipophilicity, affecting membrane permeability .

Pyran-4-one Derivatives with Piperazine/Piperidine Substituents

3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one (MFCD00023832)

- Key Differences : Features a pyran-4-one core (vs. pyran-2-one) with a hydroxymethyl group at position 6 and a 4-methylpiperazinylmethyl substituent at position 2.

- Molecular Formula : C₁₂H₁₉N₃O₄ (MW 269.3 g/mol).

- Implications : The piperazine ring introduces additional nitrogen atoms, enhancing solubility and hydrogen-bonding capacity. The pyran-4-one core may exhibit different tautomeric behavior compared to pyran-2-one, altering reactivity .

3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one (CAS 82647-26-5)

- Key Differences : Substitutes piperazine with piperidine, removing a nitrogen atom.

- Molecular Formula: C₁₂H₁₇NO₄ (MW 239.27 g/mol).

Heterocyclic Core Variants

Pyrido[1,2-a]pyrimidin-4-one Derivatives (EP 2023/39)

Examples include:

- 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- 7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

- Key Differences: Replace the pyran-2-one core with a fused pyrido-pyrimidinone system.

- Implications : The larger, planar aromatic system may improve intercalation with DNA or proteins but could reduce metabolic stability due to increased ring strain .

Chromanol Derivatives

3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol (CAS 65383-71-3)

- Key Differences: Chromanol core (dihydrobenzopyranol) with methoxy and dimethyl substituents.

- Molecular Formula : C₁₂H₁₆O₃ (MW 208.25 g/mol).

Research Findings and Implications

- Electron-Donating Groups : The trimethoxybenzoyl group in the target compound likely enhances binding to targets requiring aromatic stacking or hydrogen bonding, such as kinase ATP-binding pockets. This contrasts with the 2-methylbenzoyl analogue, which prioritizes hydrophobic interactions .

- Metabolic Stability : Piperidine-based compounds (e.g., ) may show longer half-lives than piperazine derivatives due to reduced susceptibility to oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.